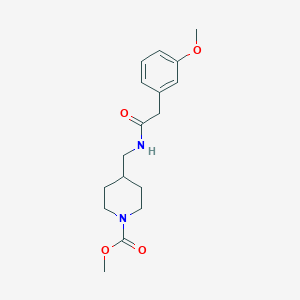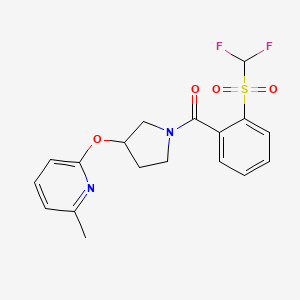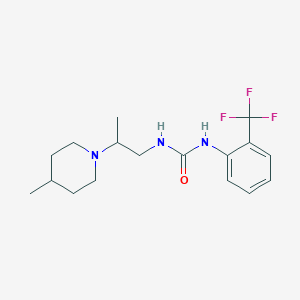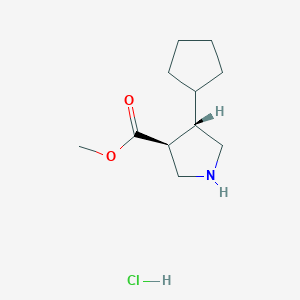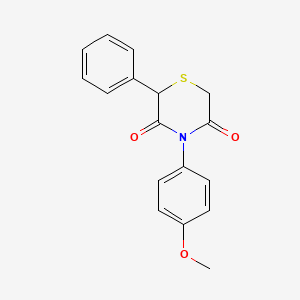![molecular formula C19H20ClNO5S2 B2522779 Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 895462-11-0](/img/structure/B2522779.png)
Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of tetrahydrobenzo[b]thiophene. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed for various properties and potential applications. These compounds generally contain a tetrahydrobenzo[b]thiophene moiety, which is a fused ring structure consisting of a benzene ring and a thiophene ring, with additional substituents that confer specific chemical properties and reactivity.
Synthesis Analysis
The synthesis of related compounds involves the reaction of thiocarbamoyl derivatives with metal ions to form metal complexes, as seen in the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II), and Zn(II) complexes . Another approach involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile to yield various fused thiophene derivatives . These methods highlight the versatility of tetrahydrobenzo[b]thiophene derivatives in forming a wide range of chemical structures with potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques, including UV-Vis, IR, (1)H NMR, and EPR . The structure elucidation of ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates and their benzo analogues was performed using FTIR, 1H, 13C, 15N, 77Se NMR spectroscopy . These techniques provide detailed information about the electronic and spatial configuration of the molecules, which is crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of tetrahydrobenzo[b]thiophene derivatives towards various chemical reagents has been studied extensively. For instance, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents was investigated to yield pyran, pyridine, and pyridazine derivatives . Similarly, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with different reagents led to the formation of fused thiophene derivatives . These studies demonstrate the potential of these compounds to undergo a variety of chemical transformations, enabling the synthesis of a diverse array of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physicochemical properties such as acid-base behavior, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been explored . Additionally, the complex formation with metal ions like Cu(II), Co(II), and Ni(II) and the determination of their solubility products were also studied . These properties are essential for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Anticancer Activity
A study utilized a thiophene-based compound as a precursor for synthesizing new heterocycles with significant anticancer activity against the HCT-116 human colon cancer cell line. The synthesis pathway involved condensation reactions leading to pyrimidine and thiazole derivatives, demonstrating the compound's utility in developing potential anticancer agents M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020.
Application in Dye Synthesis
Another research explored the synthesis of azo benzo[b]thiophene derivatives from a similar thiophene-based compound, showcasing its application as disperse dyes. The study highlighted the good coloration and fastness properties of these dyes on polyester, indicating the compound's potential in the textile industry R. W. Sabnis, D. W. Rangnekar, 1989.
Physicochemical Properties and Metal Complex Formation
Research on the physicochemical properties of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates revealed their complex formation capabilities with metals such as Cu(II), Co(II), and Ni(II). This study provides insights into the compound's potential applications in coordination chemistry and materials science L. Chekanova et al., 2014.
Antimicrobial and Antioxidant Studies
A synthesis study on cyclopropanation of thiophene derivatives, including ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, demonstrated their significant antimicrobial and antioxidant activities. This suggests the compound's utility in developing new antimicrobial and antioxidant agents K. Raghavendra et al., 2016.
Anti-Rheumatic Potential
A study on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes revealed significant antioxidant, analgesic, and anti-rheumatic effects. This research points to the compound's potential in developing treatments for rheumatic diseases Y. Sherif, N. Hosny, 2014.
Mécanisme D'action
Orientations Futures
Thiophene derivatives continue to be an active area of research due to their wide range of biological activities and their potential use in the development of new pharmaceuticals . Future research will likely focus on the synthesis of new thiophene derivatives with improved biological activity and reduced side effects.
Propriétés
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S2/c1-2-26-19(23)17-14-5-3-4-6-15(14)27-18(17)21-16(22)11-28(24,25)13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQXYCGXITZYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)
![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)
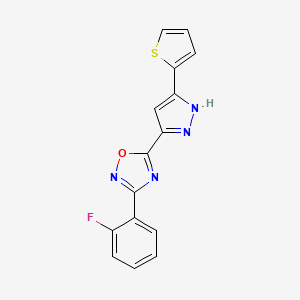

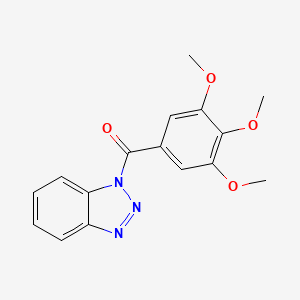
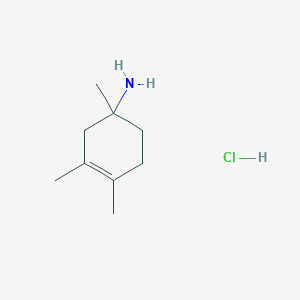

![N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2522712.png)
